Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Description
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a synthetic carbohydrate derivative characterized by a pyranose ring structure (six-membered oxygen-containing ring) with three acetyl groups (-OAc) at positions 2, 3, and 4, a methyl group at the anomeric position, and a deoxygenated C6 position. The absence of a hydroxyl group at C6 increases hydrophobicity, making it valuable in glycosylation reactions and drug delivery systems where lipid solubility is critical. Its acetyl groups act as protective moieties, enabling selective deprotection during synthetic workflows .
Properties
IUPAC Name |
(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWBDNQHISFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950969 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-53-8, 6340-57-4 | |
| Record name | NSC403469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets and pathways involved include carbohydrate-processing enzymes and glycosylation pathways .
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-tritylhexopyranoside
- Structural Differences : The 6-O-trityl group (triphenylmethyl) replaces the 6-deoxy group in the target compound. This bulky substituent increases steric hindrance and molecular weight (C₃₂H₃₄O₉, avg. mass 562.615 g/mol) .
- Functional Impact : The trityl group is acid-labile, often used for temporary protection during synthesis, whereas the 6-deoxy group in the target compound eliminates the need for subsequent deprotection at C6. The trityl derivative exhibits lower solubility in polar solvents due to its aromatic groups .
Methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside
- Structural Differences : Benzyl groups at positions 2, 3, and 4 replace acetyl groups, and a hydroxyl group at C6 is protected as an acetyl ester .
- Functional Impact: Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal compared to acetyl groups (removable via mild base). The presence of a 6-O-acetyl group increases polarity relative to the 6-deoxy analog, affecting membrane permeability .
Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside
- Structural Differences: A thio-glycosidic bond (C1-S-Ethyl) replaces the oxygen-glycosidic bond, and the manno configuration (L-series) introduces distinct stereochemistry .
- Functional Impact: The thio linkage enhances resistance to enzymatic hydrolysis, making it useful for stable glycosidase inhibitors. The L-configuration may alter biological recognition compared to D-configured hexopyranosides .
1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside
- Structural Differences : A xylose backbone (pentose) with benzoyl protection, a fluorine atom at C4, and a deoxygenated C4 position .
- Functional Impact : Fluorine’s electronegativity stabilizes adjacent bonds, influencing electronic properties. The benzoyl groups increase steric bulk compared to acetyl, slowing reaction kinetics in nucleophilic substitutions .
Key Data Table: Comparative Analysis
Biological Activity
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a glycoside derivative that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20O8
- Molecular Weight : 304.3 g/mol
- InChI Key : RTVWBDNQHISFHI-HCTNGXQSSA-N
The compound is characterized by three acetyl groups and a deoxy sugar moiety, which contribute to its solubility and reactivity in biological systems. Its structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits various biological activities including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through inhibition of TLR4 signaling, which plays a crucial role in the immune response.
- Glycosylation Reactions : It serves as a substrate in glycosylation reactions catalyzed by glycosynthases, highlighting its utility in synthetic carbohydrate chemistry.
- TLR4 Inhibition : this compound has been shown to inhibit TLR4-mediated signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharides (LPS) .
- Glycosynthase Activity : The compound acts as a glycosyl donor in enzymatic reactions facilitated by engineered glycosynthases, allowing for the synthesis of complex oligosaccharides .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus .
Case Study 2: Anti-inflammatory Response
In an animal model of sepsis induced by LPS injection, administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines. Histological analysis revealed reduced tissue damage compared to control groups .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
